
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been used extensively in scientific research to study the role of AMPA receptors in various physiological and pathological processes.
作用機序
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline acts as a competitive antagonist of the AMPA receptor, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the cell. This inhibition of AMPA receptor activity can lead to a variety of physiological effects, depending on the specific neural circuitry involved.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to modulate a wide range of physiological processes, including synaptic plasticity, learning and memory, pain perception, and addiction. In animal models, 2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to reduce the development of tolerance to opioids, suggesting a potential therapeutic role in the treatment of opioid addiction.
実験室実験の利点と制限
One advantage of using 2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline in scientific research is its high potency and selectivity for the AMPA receptor subtype. This allows for precise modulation of AMPA receptor activity without affecting other glutamate receptor subtypes. However, one limitation of 2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods of time.
将来の方向性
There are several potential future directions for research involving 2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline and AMPA receptor modulation. One area of interest is the development of more selective AMPA receptor antagonists that can target specific subunits of the receptor. Another potential direction is the investigation of the therapeutic potential of AMPA receptor modulation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of 2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline on synaptic plasticity and learning and memory.
合成法
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline can be synthesized through a multi-step process involving the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate, followed by cyclization with ammonium acetate and subsequent reaction with morpholine and phosgene. The final product is purified through column chromatography.
科学的研究の応用
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and addiction. 2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline has also been used to investigate the potential therapeutic effects of AMPA receptor modulation in various neurological disorders.
特性
IUPAC Name |
[2-(2,5-dimethylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-7-8-16(2)18(13-15)21-14-19(17-5-3-4-6-20(17)23-21)22(25)24-9-11-26-12-10-24/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDDEKGEJNMNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
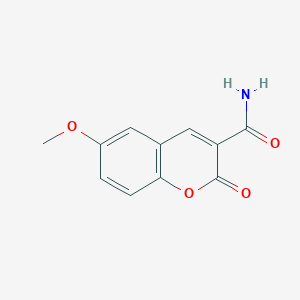

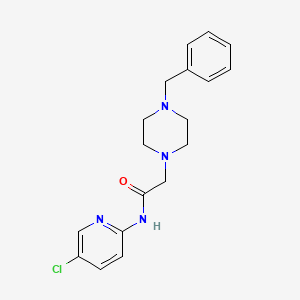
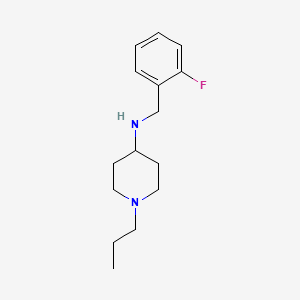

![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)
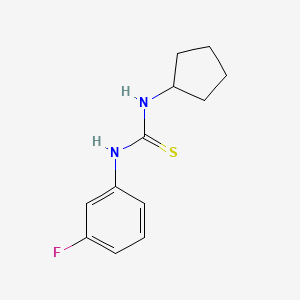
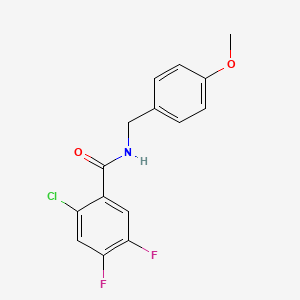
![cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)
![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)